molecular formula C11H15N B12858497 (R)-1-(4-Cyclopropylphenyl)ethanamine

(R)-1-(4-Cyclopropylphenyl)ethanamine

Cat. No.: B12858497
M. Wt: 161.24 g/mol
InChI Key: ZALZLSQMLQNUNA-MRVPVSSYSA-N
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Description

®-1-(4-Cyclopropylphenyl)ethanamine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Cyclopropylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-cyclopropylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Conversion to Amine: The alcohol is then converted to the amine via a reductive amination process, often using reagents like ammonium formate and palladium on carbon (Pd/C) as a catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Cyclopropylphenyl)ethanamine may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Cyclopropylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

®-1-(4-Cyclopropylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Cyclopropylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and phenyl ring contribute to its binding affinity and specificity, while the ethanamine moiety may participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanamine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    4-Cyclopropylbenzylamine: Similar structure but with a benzylamine moiety instead of ethanamine.

    Cyclopropylphenylmethanol: Contains a hydroxyl group instead of an amine.

Uniqueness

®-1-(4-Cyclopropylphenyl)ethanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-1-(4-cyclopropylphenyl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3/t8-/m1/s1

InChI Key

ZALZLSQMLQNUNA-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2CC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CC2)N

Origin of Product

United States

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